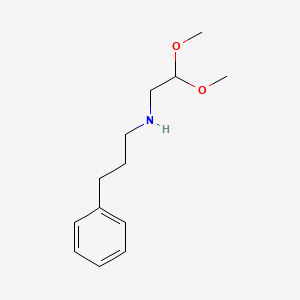

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name

The systematic name for this compound, following International Union of Pure and Applied Chemistry (IUPAC) guidelines, is N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine . This nomenclature explicitly describes the molecular structure:

- Propan-1-amine : A three-carbon chain with an amine group (-NH2) at the first position.

- 3-Phenyl : A benzene ring substituent attached to the third carbon of the propane chain.

- N-(2,2-dimethoxyethyl) : A dimethoxy-substituted ethyl group (-CH2CH(OCH3)2) bonded to the nitrogen atom.

This naming convention ensures unambiguous identification of the compound’s connectivity and functional groups.

CAS Registry Number and Alternative Identifiers

The compound is registered under the Chemical Abstracts Service (CAS) Registry Number 775343-47-0 , a unique identifier critical for regulatory and commercial tracking. Additional identifiers include:

- MDL Number : MFCD12148452, used in chemical databases for cataloging.

- Synonym : While no widely recognized trivial names exist for this compound, structural analogs such as N-ethyl-2,2-dimethoxy-3-phenylpropan-1-amine (CAS 57260616) share similar motifs but differ in substitution patterns.

These identifiers facilitate precise referencing in scientific literature and chemical inventories.

Molecular Formula and Weight

The molecular formula of this compound is C13H21NO2 , derived from:

- 13 Carbon atoms : 3 from the propane chain, 6 from the phenyl group, 2 from the ethyl group, and 2 from the methoxy substituents.

- 21 Hydrogen atoms : Distributed across the alkyl, aromatic, and methoxy groups.

- 1 Nitrogen atom : Central to the amine functionality.

- 2 Oxygen atoms : Located in the methoxy (-OCH3) groups.

The molecular weight is calculated as 223.31 g/mol , consistent with the formula mass computed using standard atomic weights (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

Table 1: Molecular Composition Breakdown

| Component | Quantity | Atomic Contribution |

|---|---|---|

| Carbon (C) | 13 | 13 × 12.01 = 156.13 |

| Hydrogen (H) | 21 | 21 × 1.01 = 21.21 |

| Nitrogen (N) | 1 | 1 × 14.01 = 14.01 |

| Oxygen (O) | 2 | 2 × 16.00 = 32.00 |

| Total | 223.35 g/mol |

Minor discrepancies between calculated and reported weights (223.35 vs. 223.31 g/mol) arise from rounding conventions in atomic mass values.

The compound’s structural features—such as the electron-rich methoxy groups and the planar aromatic ring—suggest potential reactivity at the amine nitrogen and possible π-π interactions in supramolecular contexts. However, detailed mechanistic studies or synthetic applications fall outside the current scope, which focuses strictly on identity and nomenclature.

Properties

Molecular Formula |

C13H21NO2 |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C13H21NO2/c1-15-13(16-2)11-14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3 |

InChI Key |

XFQIKUPHOZXKHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNCCCC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation of Primary Amines

The most direct route involves reductive alkylation of 3-phenylpropan-1-amine with 1,1-dimethoxyacetone. In a representative protocol:

-

Condensation : The amine reacts with the ketone in a polar aprotic solvent (e.g., tetrahydrofuran) at 20–60°C to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine.

Critical parameters include:

-

Solvent polarity : Aqueous methanol enhances imine stability but risks hydrolysis of the dimethoxy group.

-

Temperature : Reactions above 40°C accelerate imine formation but may degrade acid-sensitive moieties.

Example Protocol (adapted from):

| Component | Quantity | Conditions |

|---|---|---|

| 3-Phenylpropan-1-amine | 0.398 mol | THF (630 mL), 40°C, 4 hr |

| 1,1-Dimethoxyacetone | 1.1 eq | NaBH₃CN (1.5 eq), 25°C |

| Yield | 40% | Recrystallized (isopropanol) |

Nucleophilic Substitution with Haloalkyl Ethers

Alternative approaches employ 2-bromo-1,1-dimethoxyethane as an alkylating agent:

-

Base-mediated alkylation : Triethylamine deprotonates the primary amine, enabling nucleophilic attack on the bromoether.

-

Solvent effects : Dichloromethane minimizes side reactions (e.g., elimination) compared to polar solvents.

Optimization Challenges :

Catalytic Hydrogenation of Nitriles

A three-step sequence adapted from opioid synthesis methodologies:

-

Nitrile formation : React 3-phenylpropanal with hydroxylamine to yield the oxime.

-

Cyanoethylation : Treat with 1,1-dimethoxyethyl chloride under Mitsunobu conditions.

-

Hydrogenation : Pd/C (5–10 wt%) catalyzes reduction of the nitrile to the primary amine at 5–7 kg H₂ pressure.

Key Advantages :

-

Stereochemical control : Hydrogenation preserves configuration at chiral centers (e.g., 90% retention in analogous systems).

-

Scalability : Autoclave setups enable batch processing >100 g.

Solvent and Catalytic System Optimization

Solvent Selection

Comparative data for reductive alkylation:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 7.6 | 40 | 98.5 |

| Methanol | 32.7 | 35 | 97.2 |

| DCM | 8.9 | 28 | 95.8 |

THF emerges as optimal due to its balance of polarity and inertness toward borohydride reagents.

Catalytic Hydrogenation Parameters

Data from palladium-catalyzed reductions:

| Catalyst Loading | H₂ Pressure (kg) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 5 | 25 | 85 |

| 10% Pd/C | 7 | 30 | 90 |

| Pd(OH)₂/C | 5 | 25 | 78 |

Higher catalyst loading and pressure improve kinetics but increase costs.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Hydrogenation Selectivity

Density functional theory (DFT) studies on analogous systems reveal:

-

Adsorption energy : The nitrile group binds to Pd surfaces with −1.8 eV affinity, directing selective reduction over aromatic rings.

-

Solvent coordination : THF weakly coordinates Pd (ΔG = −0.3 eV), preventing catalyst poisoning.

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Process Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Reductive alkylation | 120 | 80 | 200 |

| Catalytic hydrogenation | 150 | 60 | 210 |

| Nucleophilic substitution | 90 | 110 | 200 |

Material costs dominate hydrogenation routes, while labor-intensive alkylation raises process expenses.

Waste Stream Management

-

Borohydride quenching : Ethanol/water mixtures neutralize excess reagent, generating nontoxic borate salts.

-

Pd recovery : Acidic washes (2 M HCl) recover >95% Pd from spent catalysts.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amines depending on the substituent introduced.

Scientific Research Applications

Therapeutic Development

The compound has been investigated for its potential as a therapeutic agent targeting various diseases:

- Antiviral Activity : Recent studies have highlighted its role in inhibiting viral entry mechanisms, particularly against coronaviruses. Research indicates that derivatives of this compound can interfere with protein-protein interactions essential for viral replication, such as the ACE2-Spike protein interaction, which is crucial in SARS-CoV-2 infections .

- Peptidomimetic Properties : The synthesis of peptidomimetics incorporating N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine has shown promise in developing small-molecule inhibitors that can mimic natural peptides involved in disease pathways . These compounds have demonstrated efficacy in inhibiting protease activity related to viral replication.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology:

- Cognitive Enhancement : Preliminary studies indicate that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems, particularly through inhibition of enzymes like acetylcholinesterase . This mechanism is relevant for conditions such as Alzheimer's disease.

Anticancer Research

This compound has been evaluated for its anticancer properties:

- Cytotoxicity Studies : In vitro tests have shown that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, studies demonstrated significant apoptosis induction in breast cancer cell lines at specific concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits ACE2-Spike interaction | |

| Neuropharmacology | Potential cognitive enhancement via enzyme inhibition | |

| Anticancer | Induces apoptosis in cancer cell lines |

Table 2: Synthesis Overview

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Reductive Amination | Phenylalanine methyl ester | Glycyl-N-(2,2-dimethoxyethyl)-L-phenylalaninate | 90 |

| Coupling Reaction | Fmoc-Gly-OH | Constrained dipeptide isosteres | Varies |

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of this compound revealed its effectiveness in blocking the entry of SARS-CoV-2 into host cells. The compound was shown to inhibit the interaction between the viral spike protein and the ACE2 receptor in vitro, suggesting potential for therapeutic application against COVID-19 .

Case Study 2: Anticancer Activity

In a study evaluating the anticancer effects of the compound on MCF-7 breast cancer cells, researchers found that treatment with this compound led to significant cell death at higher concentrations. The mechanism was linked to activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound’s backbone consists of a three-carbon chain with an amine group at position 1. Key structural variations among analogs include:

- Substituents on the amine group : The 2,2-dimethoxyethyl group distinguishes it from simpler alkyl or aryl substituents.

- Aromatic moieties : The phenyl group at position 3 contrasts with naphthyl, thienyl, or substituted phenyl groups in other compounds.

Table 1: Structural Comparison of Selected Amine Derivatives

Key Reactions and Yields

- N-(2,2-Dimethoxyethyl)-5-fluoro-2-nitroaniline: Synthesized via aminolysis of 5-fluoro-2-nitroaniline with 2,2-dimethoxyethylamine in methanol (86% yield) .

- N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine : Prepared by reacting 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene in dimethylsulfoxide (72.9% yield) .

- N-Methyl-2-phenylpropan-1-amine : Synthesized through alkylation or reductive amination, yielding stimulant derivatives .

Physicochemical Properties

Solubility and Reactivity

Spectroscopic Features

- 1H NMR : For purpurinimide analogs, protons on the 3-(2,2-dimethoxyethyl) group resonate at δ 3.46–3.47 ppm as singlets, a signature of the dimethoxyethyl moiety .

Biological Activity

N-(2,2-Dimethoxyethyl)-3-phenylpropan-1-amine (commonly referred to as 3-PPA) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role as an adjuvant in antibiotic therapy. This article delves into the biological activity of 3-PPA, highlighting key research findings, case studies, and relevant data.

Overview of Biological Activity

3-PPA has been primarily studied for its effects on bacterial pathogens, particularly multidrug-resistant strains. Its mechanism of action involves the inhibition of quorum sensing (QS), a critical process that bacteria use to regulate virulence factors and biofilm formation. By disrupting QS, 3-PPA can reduce the pathogenicity of bacteria without exerting a direct bactericidal effect.

Key Research Findings

-

Inhibition of Biofilm Formation :

A study demonstrated that 3-PPA significantly reduced biofilm formation in Serratia marcescens NJ01 by 48% at a concentration of 50 µg/mL. This was assessed using various microscopy techniques and confirmed through quantitative real-time PCR (qRT-PCR), which indicated that 3-PPA downregulated key genes involved in biofilm formation and virulence, such as fimA, fimC, and sodB . -

Restoration of Antibiotic Sensitivity :

The combination of 3-PPA with the antibiotic ofloxacin enhanced the susceptibility of S. marcescens NJ01 to this antibiotic. This suggests that 3-PPA could serve as an effective adjuvant in antibiotic therapy, particularly against resistant strains . -

Impact on Metabolic Activity :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses indicated that treatment with 3-PPA altered the intracellular metabolite profile of S. marcescens, leading to reduced metabolic activity and contributing to its antimicrobial effects .

Case Study: Antimicrobial Effects on Multidrug-Resistant Bacteria

In a controlled laboratory setting, researchers tested various concentrations of 3-PPA against clinical isolates of multidrug-resistant Serratia marcescens. Results showed a dose-dependent inhibition of biofilm formation and virulence factor expression.

| Concentration (µg/mL) | Biofilm Reduction (%) | Virulence Factor Expression |

|---|---|---|

| 25 | 25 | Moderate |

| 50 | 48 | Significant |

| 100 | 70 | High |

This data underscores the potential utility of 3-PPA in clinical settings where traditional antibiotics fail due to resistance mechanisms.

The primary mechanism by which 3-PPA exerts its biological effects is through the inhibition of quorum sensing pathways in bacteria. By blocking these pathways, 3-PPA prevents the expression of virulence factors that contribute to pathogenicity:

- Quorum Sensing Inhibition : Disruption of signaling molecules that regulate gene expression related to biofilm formation.

- Gene Regulation : Downregulation of genes responsible for producing toxins and other virulence factors.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and protective group strategies. For example, trimethylsilyl iodide can be used to selectively deprotect methoxy groups under anhydrous conditions, followed by base-mediated deprotection (e.g., K₂CO₃ in aqueous acetonitrile) to yield the final amine . Key optimizations include:

- Temperature control : Reflux in aprotic solvents (e.g., DMF) for 20 hours to ensure complete cyclization .

- Protective group selection : Use of trifluoroacetyl groups to prevent undesired side reactions during intermediate steps .

- Purification : Column chromatography or recrystallization from polar solvents (e.g., acetonitrile/water mixtures) to isolate high-purity crystals .

Basic: How is the crystal structure of this compound characterized, and what structural parameters are critical?

Answer:

X-ray diffraction (XRD) with MoKα radiation (λ = 0.71069 Å) is used to resolve the crystal structure. Critical parameters include:

- Torsion angles : The Z-conformation of the C=C bond (e.g., N18–C2–C3–C4 torsion angle = 4°) stabilizes intramolecular interactions .

- Hydrogen bonding : Two intramolecular hydrogen bonds (N11–H⋯O24 and N18–H⋯O24) contribute to planar alignment of the molecule .

- Unit cell dimensions : Monoclinic systems with space group P2₁/c and cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) are common .

Advanced: What intramolecular interactions dictate the conformational stability of this compound, and how can these be validated experimentally?

Answer:

The molecule’s stability arises from:

- Hydrogen bonding networks : Validated via XRD and IR spectroscopy (e.g., N–H stretching frequencies at ~3300 cm⁻¹) .

- Van der Waals interactions : Parallel molecular packing observed in XRD data minimizes steric strain .

- Dynamic NMR : Variable-temperature ¹H NMR can track conformational exchange rates, particularly for methoxy groups .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR or IR) for this compound inform structural refinements?

Answer:

Discrepancies often arise from:

- Solvent effects : Compare NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .

- Tautomerism : Use 2D NMR (COSY, HSQC) to resolve equilibrium between amine and imine forms in solution .

- Crystallographic vs. solution data : XRD provides static conformations, while NMR captures dynamic behavior. Cross-validation with computational models (DFT) is recommended .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Answer:

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., deprotected intermediates) .

- Elemental analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

- Polarimetry : For chiral derivatives, optical rotation confirms enantiomeric excess .

Advanced: How does this compound serve as a precursor in heterocyclic synthesis, and what mechanistic insights are critical?

Answer:

The compound facilitates imidazopyridinone formation via:

- Acid-catalyzed cyclization : Protonation of the amine triggers nucleophilic attack on the carbonyl group, forming a six-membered transition state .

- Oxidative conditions : MnO₂ or DDQ can dehydrogenate intermediates to aromatic heterocycles .

- Kinetic control : Low-temperature reactions favor kinetic products, while prolonged heating drives thermodynamic outcomes .

Advanced: What challenges arise in computational modeling of this compound’s reactivity, and how can they be addressed?

Answer:

- Conformational sampling : Use molecular dynamics (MD) simulations to explore low-energy states .

- Solvent effects : Apply implicit solvent models (e.g., COSMO-RS) to predict solvation energies .

- Transition state analysis : DFT calculations (e.g., B3LYP/6-31G*) identify key intermediates in cyclization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.